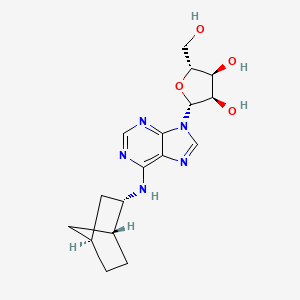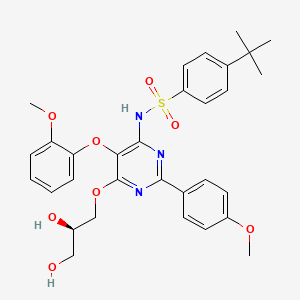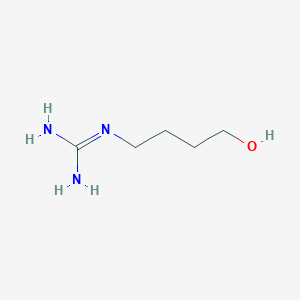
(2S)-2-butoxybutan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(2S)-2-butoxybutan-1-ol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Polytetrahydrofuran, also known as (2S)-2-butoxybutan-1-ol or Poly(tetramethylene ether) glycol, is a collection of chemical compounds with the formula HO(CH2)4O(CH2)4)nOH . It is a mixture of polyether diols terminated with alcohol groups
Mode of Action
The mode of action of Polytetrahydrofuran is primarily through its interaction with its targets. It is produced by the polymerization of tetrahydrofuran
Biochemical Pathways
Polytetrahydrofuran can be used as a starting material to prepare block copolymers via ring-opening polymerization . It can also be used to prepare thermally stable polymer electrolytes for lithium-ion batteries
Result of Action
The main use of Polytetrahydrofuran is to make elastic fibers such as spandex for stretchable fabrics and for polyurethane resins . These elastomers are either polyurethanes made by reacting PTMEG with diisocyanates, or polyesters made by reacting PTMEG with diacids or their derivatives . The polymer is also a starting material for thermoplastic polyurethane, thermoplastic polyesters, polyetheramide, and cast polyurethane elastomers .
Safety and Hazards
Zukünftige Richtungen
Polytetrahydrofuran has been found to be an excellent source of producing valuable tetrahydrofuran (THF), through a solvent-less catalytic hydrogenolysis process over a Pd/C catalyst . This technique provides a distinctive but important method for the green production of THF from spent PBS . Moreover, crosslinked poly(tetrahydrofuran) (xPTHF) is introduced as a promising polymer matrix for “beyond PEO” SPEs .
Biochemische Analyse
Biochemical Properties
Poly(tetrahydrofuran) plays a significant role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polymerization process . The interaction between poly(tetrahydrofuran) and Candida antarctica lipase B involves the binding of the polymer to the active site of the enzyme, facilitating the formation of ester bonds. This interaction is crucial for the synthesis of high molecular weight polyesters with desirable properties.
Cellular Effects
Poly(tetrahydrofuran) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, poly(tetrahydrofuran) has been shown to affect the expression of genes involved in the synthesis of extracellular matrix proteins, which are essential for maintaining cell structure and function . Additionally, poly(tetrahydrofuran) can modulate cell signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of poly(tetrahydrofuran) involves its interaction with biomolecules at the molecular level. Poly(tetrahydrofuran) can bind to specific proteins and enzymes, altering their activity and function. For example, poly(tetrahydrofuran) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of poly(tetrahydrofuran) can change over time due to its stability and degradation. Poly(tetrahydrofuran) is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can result in the release of monomers and oligomers, which can have different effects on cellular function compared to the intact polymer. Long-term studies have shown that poly(tetrahydrofuran) can have sustained effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of poly(tetrahydrofuran) vary with different dosages in animal models. At low doses, poly(tetrahydrofuran) can enhance cellular function by promoting cell proliferation and differentiation . At high doses, poly(tetrahydrofuran) can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where the beneficial effects of poly(tetrahydrofuran) are only seen within a specific dosage range, beyond which adverse effects occur.
Metabolic Pathways
Poly(tetrahydrofuran) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, poly(tetrahydrofuran) can be metabolized by enzymes such as esterases, which hydrolyze the ester bonds, releasing monomers and oligomers . These metabolic products can then enter other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.
Vorbereitungsmethoden
(2S)-2-butoxybutan-1-ol is commonly synthesized through the acid-catalyzed polymerization of tetrahydrofuran. The reaction can be represented as follows:
nC4H8O+H2O→HO(CH2)4[O(CH2)4]n−1OH
This polymerization process can be facilitated by various catalysts, including trifluoroboron-THF-ethylene oxide systems . The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature, pressure, and catalyst concentration . Industrial production methods involve large-scale polymerization processes, with facilities capable of producing hundreds of thousands of metric tons per year .
Analyse Chemischer Reaktionen
(2S)-2-butoxybutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce succinic acid or other carboxylic acids.
Reduction: Reduction reactions are less common but can be used to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-butoxybutan-1-ol is similar to other polyethers, such as polyethylene glycol and polypropylene glycol. it has unique properties that make it particularly suitable for specific applications:
Polyethylene Glycol: Known for its water solubility and biocompatibility, polyethylene glycol is widely used in pharmaceuticals and cosmetics.
Polypropylene Glycol: This compound is more hydrophobic and is used in the production of polyurethane foams and other industrial products.
This compound stands out due to its exceptional flexibility, resilience, and resistance to hydrolysis .
Eigenschaften
| { "Design of the Synthesis Pathway": "Poly(tetrahydrofuran) can be synthesized through ring-opening polymerization of tetrahydrofuran.", "Starting Materials": [ "Tetrahydrofuran", "Initiator (e.g. n-butyllithium or potassium tert-butoxide)", "Solvent (e.g. toluene or THF)" ], "Reaction": [ "Dissolve the initiator in the solvent under an inert atmosphere.", "Add tetrahydrofuran dropwise to the initiator solution while stirring.", "Maintain the reaction mixture at a constant temperature (e.g. -78°C) for a specific period of time.", "Terminate the reaction by adding a quenching agent (e.g. methanol or water).", "Purify the resulting polymer by precipitation or chromatography." ] } | |
CAS-Nummer |
25190-06-1 |
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-butoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
BJZYYSAMLOBSDY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCO[C@@H](CC)CO |
SMILES |
CCCCOC(CC)CO |
Kanonische SMILES |
CCCCOC(CC)CO |
| 25190-06-1 | |
Physikalische Beschreibung |
Liquid White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Synonyme |
poly(tetramethylene ether)glycol poly(tetramethylene oxide) polytetramethylene glycol polytetramethylene oxide polyTMO PTMEG 1000 PTMEG compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)
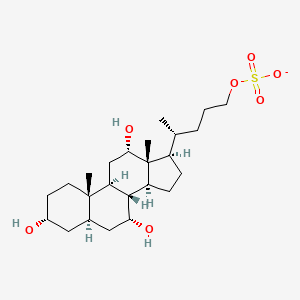
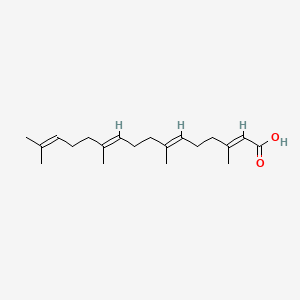

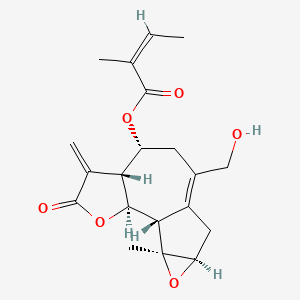
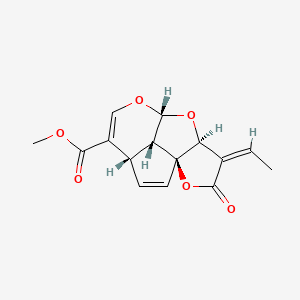
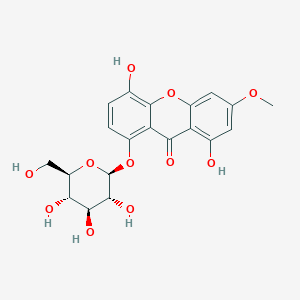
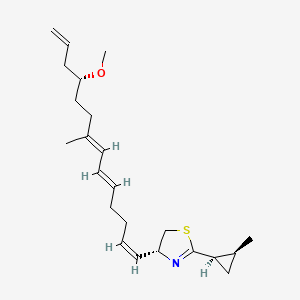
![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)
